molecular formula C11H7ClN2O3 B3024834 1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 99556-88-4

1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B3024834
CAS RN: 99556-88-4
M. Wt: 250.64 g/mol
InChI Key: AMGGDONNNYDCMG-UHFFFAOYSA-N
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Description

The compound “1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde” is a complex organic molecule. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also has a 4-chloro-3-nitrophenyl group, which is a phenyl group substituted with a chlorine atom and a nitro group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar aromatic pyrrole ring and a 4-chloro-3-nitrophenyl group attached to it .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the pyrrole ring and the 4-chloro-3-nitrophenyl group could make it participate in various organic reactions .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of β-lactams and dihydrochromenoazet-2(1H)-ones, demonstrating the utility of carbaldehydes in organic synthesis and pharmaceutical research (Bertha et al., 1998).
  • Research on molecular rearrangements of triazoles, highlighting the relevance of carbaldehyde isomers in synthetic chemistry (L'abbé et al., 1990).

Green Chemistry and Eco-Friendly Synthesis

  • Development of catalyst-free and solvent-free synthesis methods for arylamino-pyrrol-2(5H)-ones, showing advancements in green chemistry (Niknam & Mojikhalifeh, 2014).
  • Investigations into intramolecular hydrogen bonding effects in pyrrole derivatives, contributing to the understanding of molecular conformations in organic chemistry (Afonin et al., 2009).

Crystallography and Molecular Structure

  • X-ray crystallography studies of pyrazole derivatives, offering insights into molecular geometry and interactions in solid-state chemistry (Xu & Shi, 2011).
  • Research on regioselectivity in reactions of polyfunctionalised pyrroles, contributing to understanding of selective reactions in synthetic chemistry (Zaytsev et al., 2005).

Applications in Material Science

  • Studies on the synthesis of new soluble conducting polymers, illustrating the potential use of pyrrole derivatives in electronic and material science applications (Variş et al., 2006).
  • Research on conformationally switchable tetrapyrrole receptors, demonstrating applications in sensor technology and molecular recognition (Deliomeroglu et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-10-4-3-8(6-11(10)14(16)17)13-5-1-2-9(13)7-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGGDONNNYDCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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